molecular formula C20H25ClN2O3S B4563806 N~1~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4563806
M. Wt: 408.9 g/mol
InChI Key: KWXZATZNMROJQR-UHFFFAOYSA-N
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Description

N~1~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a useful research compound. Its molecular formula is C20H25ClN2O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1274415 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amide Group Coordination to Pb(2+) Ion

  • Study Findings: Investigation into the coordination behavior of N-carbonyl and N-sulfonyl amino acids with dipositive lead in aqueous solution, revealing the role of deprotonated amide nitrogen as an additional donor site. This provides insights into the chemistry of dipositive lead with biologically relevant ligands, significant for understanding metal toxicity mechanisms (Battistuzzi et al., 1996).

Friedel-Crafts Sulfonylation in Ionic Liquids

  • Study Findings: The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reaction, showing enhanced reactivity and near-quantitative yields of diaryl sulfones. This study highlights the effectiveness of ionic liquids in chemical synthesis, particularly in sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Glycosyl Triflates and Diverse Glycosidic Linkages

  • Study Findings: A study on the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This research contributes to the field of glycoscience, offering a method for the generation of complex carbohydrate structures (Crich & Smith, 2001).

Enantioselective Inclusion in Crystalline Structures

  • Study Findings: The study of crystalline (R)-phenylglycyl-(R)-phenylglycine including methyl phenyl sulfoxides and benzyl methyl sulfoxides with high enantioselectivity. This research contributes to the understanding of molecular recognition and enantioselective inclusion, which is crucial in chiral separation and synthesis (Akazome, Ueno, Ooiso, & Ogura, 2000).

Catalytic Aminohydroxylation and Aziridination of Olefins

  • Study Findings: Research on tert-butylsulfonamide as a new nitrogen source for catalytic aminohydroxylation and aziridination of olefins, demonstrating its efficiency and potential in synthetic chemistry (Gontcharov, Liu, & Sharpless, 1999).

Oxidative Desulfurization (ODS) of Diesel Fuel

  • Study Findings: An investigation into the oxidative desulfurization of model sulfur-containing compounds and diesel using tert-butyl hydroperoxide and various metal-containing molecular sieves. This study is relevant to environmental chemistry, focusing on reducing sulfur content in fuels (Chica, Corma, & Domine, 2006).

Synthesis of Sulfinyl Containing Compounds

  • Study Findings: The study on the activation of sulfoxides bearing a tert-butyl group, leading to the formation of various sulfinic acid amides, new sulfoxides, and sulfinic acid esters. This research is significant in organic synthesis, particularly in the development of sulfur-containing compounds (Wei & Sun, 2015).

Properties

IUPAC Name

N-benzyl-N-tert-butyl-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-20(2,3)23(14-16-8-6-5-7-9-16)19(24)15-22(4)27(25,26)18-12-10-17(21)11-13-18/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXZATZNMROJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.